molecular formula C12H22F2O B8693017 11-Dodecen-1-ol, 12,12-difluoro- CAS No. 130814-40-3

11-Dodecen-1-ol, 12,12-difluoro-

Cat. No. B8693017
Key on ui cas rn: 130814-40-3
M. Wt: 220.30 g/mol
InChI Key: YTVNNDSJHFOIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081287

Procedure details

Three grams (0.o15 mole) of 1,1-difluoro-1,11-dodecadiene (prepared in Example 3, Step B) was stirred while being cooled to 0° C. After this time 5 ml (0.005 mole) of borane-tetrahydrofuran complex (1 Molar in tetrahydrofuran) was added dropwise. Upon completion of addition, the reaction mixture was stirred for 30 minutes, and then, in turn, 5 ml of aqueous 3 Normal sodium hydroxide and 5 ml of aqueous 30% hydrogen peroxide were added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. The reaction mixture was concentrated under reduced pressure to a residue. The residue was stirred with 25 ml of water, and the mixture was extracted with three 15 ml portions of methylene chloride. The combined extracts were washed with two 15 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was evacuated under reduced pressure at 135° C., and then it was subjected to column chromatography on silica gel. Elution was accomplished using heptane and methylene chloride. The appropriate fractions were combined and concentrated under reduced pressure yielding 0.74 gram of 12,12-difluoro-11-dodecen-1-ol. The nmr spectrum was consistent with the proposed structure.
Name
1,1-difluoro-1,11-dodecadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13].B.[O:16]1CCCC1.[OH-].[Na+].OO>>[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:16] |f:1.2,3.4|

Inputs

Step One
Name
1,1-difluoro-1,11-dodecadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=CCCCCCCCCC=C)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B.O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
STIRRING
Type
STIRRING
Details
was stirred for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a residue
STIRRING
Type
STIRRING
Details
The residue was stirred with 25 ml of water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with three 15 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with two 15 ml portions of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
CUSTOM
Type
CUSTOM
Details
The oil was evacuated under reduced pressure at 135° C.
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(=CCCCCCCCCCCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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